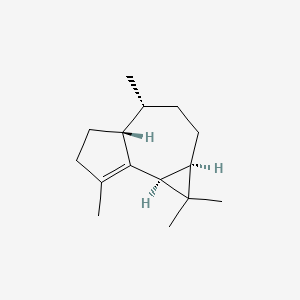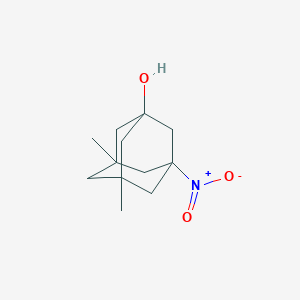
N,N'-Dicyclohexylcarbamimidic 4-(2-(methoxycarbonyl)phenoxy)benzoic Anhydride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N’-Dicyclohexylcarbamimidic 4-(2-(methoxycarbonyl)phenoxy)benzoic Anhydride is a complex organic compound with the molecular formula C28H34N2O5 and a molecular weight of 478.58 g/mol . This compound is known for its unique chemical structure, which includes both carbamimidic and anhydride functional groups. It is used in various scientific research applications due to its reactivity and potential biological activities.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-Dicyclohexylcarbamimidic 4-(2-(methoxycarbonyl)phenoxy)benzoic Anhydride typically involves multiple steps. One common method includes the reaction of 4-(2-(methoxycarbonyl)phenoxy)benzoic acid with N,N’-dicyclohexylcarbodiimide (DCC) under anhydrous conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran at room temperature. The resulting product is then purified using column chromatography to obtain the desired compound in high purity .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
N,N’-Dicyclohexylcarbamimidic 4-(2-(methoxycarbonyl)phenoxy)benzoic Anhydride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace specific functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base like triethylamine.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines. Substitution reactions typically result in the replacement of specific functional groups with the nucleophile.
Wissenschaftliche Forschungsanwendungen
N,N’-Dicyclohexylcarbamimidic 4-(2-(methoxycarbonyl)phenoxy)benzoic Anhydride has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacological tool.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of N,N’-Dicyclohexylcarbamimidic 4-(2-(methoxycarbonyl)phenoxy)benzoic Anhydride involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to changes in their structure and function. This interaction can affect various cellular pathways, potentially resulting in biological effects such as inhibition of enzyme activity or disruption of cellular processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N,N’-Dicyclohexylcarbodiimide (DCC): A related compound used as a coupling reagent in peptide synthesis.
4-(2-(Methoxycarbonyl)phenoxy)benzoic Acid: A precursor in the synthesis of the target compound.
Carbodiimides: A class of compounds with similar reactivity and applications in organic synthesis.
Uniqueness
N,N’-Dicyclohexylcarbamimidic 4-(2-(methoxycarbonyl)phenoxy)benzoic Anhydride is unique due to its combination of carbamimidic and anhydride functional groups, which confer distinct reactivity and potential biological activities. This makes it a valuable compound for various research applications, particularly in the fields of chemistry and biology.
Eigenschaften
Molekularformel |
C28H34N2O5 |
|---|---|
Molekulargewicht |
478.6 g/mol |
IUPAC-Name |
methyl 2-[4-(N,N'-dicyclohexylcarbamimidoyl)oxycarbonylphenoxy]benzoate |
InChI |
InChI=1S/C28H34N2O5/c1-33-27(32)24-14-8-9-15-25(24)34-23-18-16-20(17-19-23)26(31)35-28(29-21-10-4-2-5-11-21)30-22-12-6-3-7-13-22/h8-9,14-19,21-22H,2-7,10-13H2,1H3,(H,29,30) |
InChI-Schlüssel |
ZJAMJDQKSGCNQV-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C1=CC=CC=C1OC2=CC=C(C=C2)C(=O)OC(=NC3CCCCC3)NC4CCCCC4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



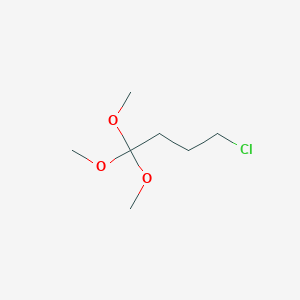
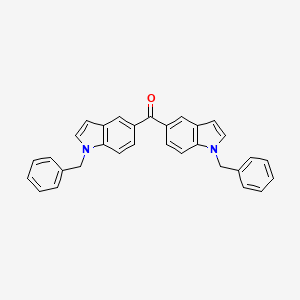
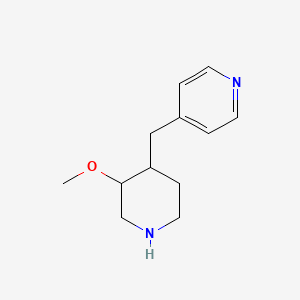
![2-[2,2,3,3,5,5,6,6-Octadeuterio-4-[3-[2-(trifluoromethyl)phenothiazin-10-yl]propyl]piperazin-1-yl]ethanol;dihydrochloride](/img/structure/B13851144.png)
![(3R,6S)-6-[(3R,5R)-7-[2-(4-fluorophenyl)-4-[(2-hydroxyphenyl)carbamoyl]-3-phenyl-5-propan-2-ylpyrrol-1-yl]-3,5-dihydroxyheptanoyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B13851155.png)
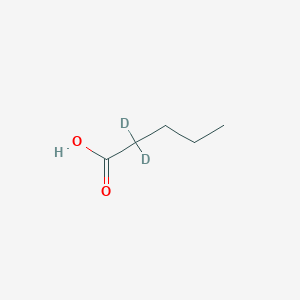
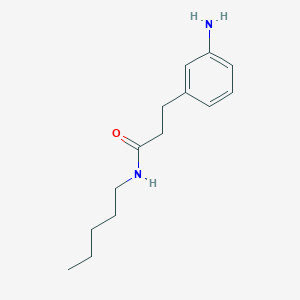
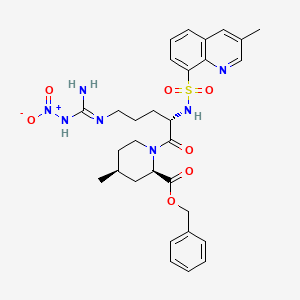
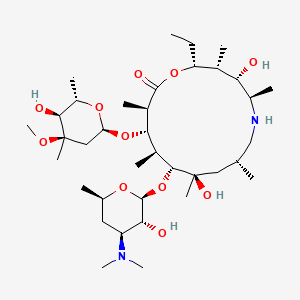
![1-[2-(Trifluoromethyl)phenyl]-3-azabicyclo[3.1.0]hexane Hydrochloride](/img/structure/B13851174.png)

